molecular formula C21H21NO B14722152 [2-(Dimethylamino)phenyl](diphenyl)methanol CAS No. 10483-04-2

[2-(Dimethylamino)phenyl](diphenyl)methanol

Cat. No.: B14722152
CAS No.: 10483-04-2
M. Wt: 303.4 g/mol
InChI Key: JCPSIOYVWZSJIK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)phenylmethanol is an organic compound with the molecular formula C22H23NO It is a derivative of benzenemethanol, where the phenyl group is substituted with a dimethylamino group and two diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)phenylmethanol typically involves the reaction of benzophenone with dimethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(Dimethylamino)phenylmethanol may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)phenylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(Dimethylamino)phenylmethanol has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)phenylmethanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diphenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A related compound with similar structural features but lacking the dimethylamino group.

    Diphenylmethanol: Another similar compound with two phenyl groups but without the dimethylamino substitution.

    Dimethylaminobenzene: A compound with a dimethylamino group attached to a benzene ring, but without the diphenyl groups.

Uniqueness

2-(Dimethylamino)phenylmethanol is unique due to the presence of both the dimethylamino and diphenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

10483-04-2

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

[2-(dimethylamino)phenyl]-diphenylmethanol

InChI

InChI=1S/C21H21NO/c1-22(2)20-16-10-9-15-19(20)21(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,23H,1-2H3

InChI Key

JCPSIOYVWZSJIK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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